3-(2-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one
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Overview
Description
3-(2-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. It is characterized by the presence of a bromophenyl group, a hydroxyl group, and a chromenone structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Hydroxylation: The addition of a hydroxyl group to the chromenone structure.
Cyclization: Formation of the chromenone ring through intramolecular reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
3-(2-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in oxidative stress and inflammation. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one
- 3-(2-Fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one
- 3-(2-Iodophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one
Uniqueness
3-(2-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound versatile for different applications.
Properties
CAS No. |
70460-64-9 |
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Molecular Formula |
C16H11BrO3 |
Molecular Weight |
331.16 g/mol |
IUPAC Name |
3-(2-bromophenyl)-7-hydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C16H11BrO3/c1-9-15(11-4-2-3-5-13(11)17)16(19)12-7-6-10(18)8-14(12)20-9/h2-8,18H,1H3 |
InChI Key |
YQQOAUFAXVLCII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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